6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
6-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. It features a fluorine atom at the 6-position and a carboxylic acid group at the 2-position. This compound is part of the indole family, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative with good efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
6-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of semiconductors and solar cells.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. For example, the compound can form a binuclear complex with copper (II), which shows anticancer activity towards breast cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroindole-2-carboxylic acid
- 5,6-Difluoroindole
- 6-Fluoro-5-methoxy-1H-indole
Uniqueness
6-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13) |
InChI Key |
JEOAOPOPCAEGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
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